

A Comparative Spectroscopic Analysis of 4-Amino-2-fluoropyridine Isomers

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Compound of Interest

Compound Name: 4-Amino-2-fluoropyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of positional isomers of **4-Amino-2-fluoropyridine**. The isomers examined include **4-Amino-2-fluoropyridine**, 2-Amino-4-fluoropyridine, and 2-Amino-5-fluoropyridine. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering a side-by-side comparison of their key spectral characteristics. The provided data facilitates isomer identification, characterization, and selection for various research and development applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the specified isomers of aminofluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (ppm)

Compound	H-3	H-5	H-6	-NH ₂	Solvent
4-Amino-2-fluoropyridine	~6.0-6.2	~6.5-6.7	~7.8-8.0	(br s)	CDCl ₃
2-Amino-4-fluoropyridine	~6.2-6.4	~6.7-6.9	~7.9-8.1	(br s)	CDCl ₃
2-Amino-5-fluoropyridine [1]	6.46 (dd, J = 3.3, 9.2 Hz)	7.22-7.26 (m)	8.03 (d, J = 3.0 Hz)	-	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Compound	C-2	C-3	C-4	C-5	C-6	Solvent
4-Amino-2-fluoropyridine	~163 (d)	~98 (d)	~155 (d)	~108 (s)	~150 (d)	CDCl ₃
2-Amino-4-fluoropyridine	~160 (s)	~105 (d)	~168 (d)	~100 (d)	~152 (s)	CDCl ₃
2-Amino-5-fluoropyridine [1]	155.2 (d, J = 249.5 Hz)	115.3 (d, J = 3.8 Hz)	154.0	124.9 (d, J = 20.2 Hz)	135.4 (d, J = 25.2 Hz)	CDCl ₃

Table 3: ¹⁹F NMR Spectroscopic Data (ppm)

Compound	Chemical Shift (δ)	Solvent
4-Amino-2-fluoropyridine	-	CDCl ₃
2-Amino-4-fluoropyridine	-	CDCl ₃
2-Amino-5-fluoropyridine[1]	-145.88	CDCl ₃

Note: Data for some isomers is currently unavailable in the public domain and is denoted by "-". Predicted values based on computational models are provided for guidance where experimental data is lacking.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 4: Key IR Absorption Bands (cm⁻¹) and Mass Spectrometry Data (m/z)

Compound	IR (N-H stretching)	IR (C=C, C=N stretching)	IR (C-F stretching)	MS (Molecular Ion, M ⁺)
4-Amino-2-fluoropyridine	~3400-3200	~1650-1450	~1250-1000	112
2-Amino-4-fluoropyridine	~3400-3200	~1650-1450	~1250-1000	112
2-Amino-5-fluoropyridine[1]	3031	1392	1226	112

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** For ¹H NMR, approximately 5-10 mg of the aminofluoropyridine isomer was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample of 20-50 mg was used. Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- **Instrumentation:** NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or 500 MHz.
- **¹H NMR Acquisition Parameters:**
 - **Pulse Program:** Standard single-pulse (zg30).

- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
 - Spectral Width: 200-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: ≥1024.
- ¹⁹F NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse, proton-decoupled.
 - Spectral Width: Approximately 100 ppm.
 - Reference: External CFCl₃ (0 ppm).
 - Number of Scans: 64-256.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): A small amount of the solid aminofluoropyridine isomer was dissolved in a volatile organic solvent (e.g., methylene chloride). A drop of the resulting solution was placed on a KBr salt plate. The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.[2]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer was used to record the spectra.

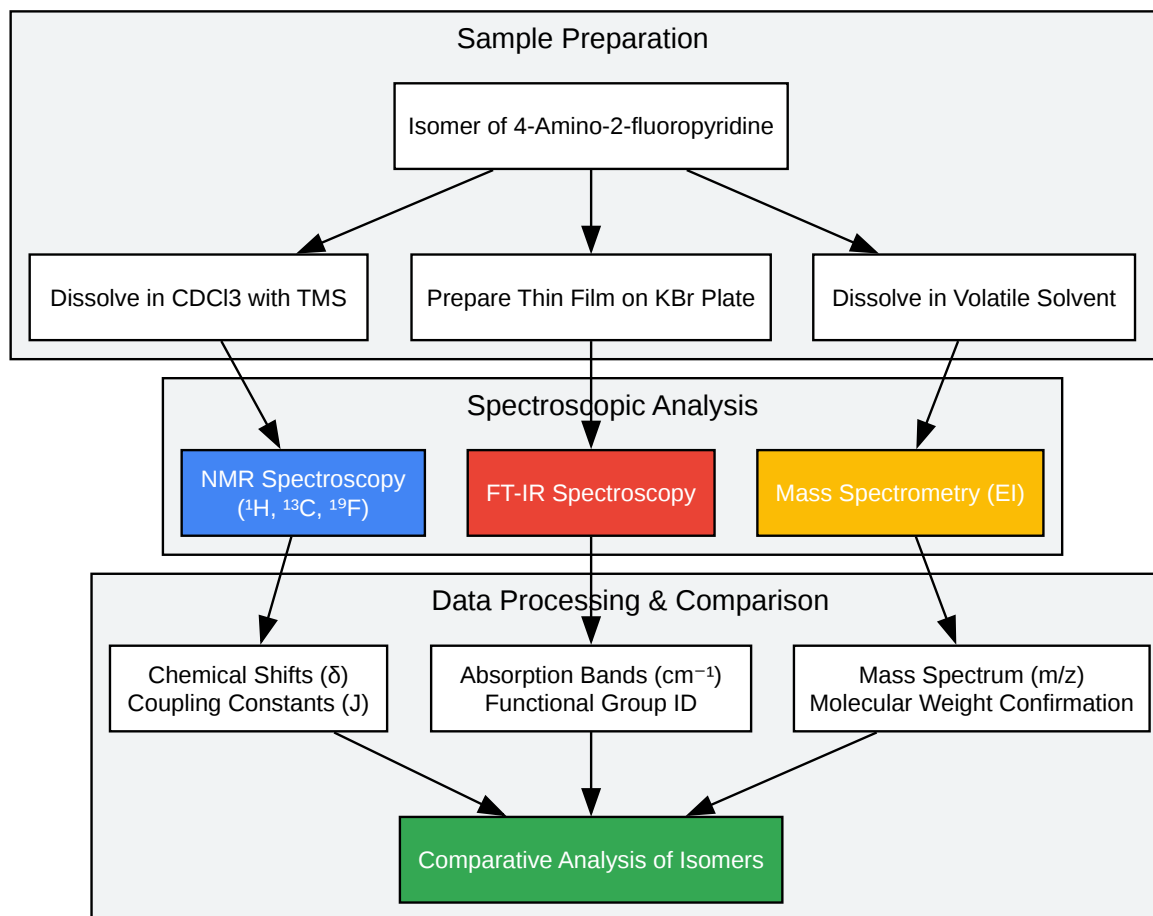
- **Data Acquisition:** A background spectrum of the clean KBr plate was recorded. The sample-coated plate was then placed in the sample holder, and the spectrum was acquired over a range of 4000-400 cm^{-1} . Typically, 16-32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- **Sample Preparation:** A small amount (<1 mg) of the aminofluoropyridine isomer was dissolved in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10-100 $\mu\text{g/mL}$.
- **Instrumentation:** A mass spectrometer equipped with an Electron Ionization (EI) source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system, was used.^{[3][4]}
- **Data Acquisition:**
 - **Ionization Mode:** Electron Ionization (EI).
 - **Ionization Energy:** 70 eV.^[4]
 - **Mass Range:** The instrument was set to scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 200.
 - **Introduction Method:** For GC-MS analysis, 1 μL of the sample solution was injected onto a suitable GC column with an appropriate temperature program. Alternatively, a direct insertion probe could be used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-Amino-2-fluoropyridine** isomers.



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Caption: Workflow for Spectroscopic Comparison.

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